(S)-Rexamino

Description

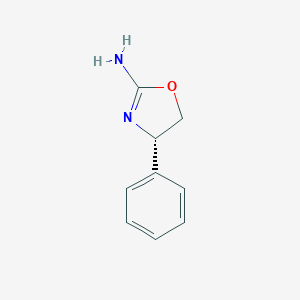

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,10,11)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFPLELNWIASCT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(O1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455710 | |

| Record name | (S)-Rexamino | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165035-65-4 | |

| Record name | (S)-Rexamino | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereoselective Approaches for S Rexamino

Asymmetric Synthesis Routes to (S)-Rexamino and its Analogues

The creation of the single (S)-enantiomer of Rexamino (B29729) necessitates the use of asymmetric synthesis. The primary approaches include the use of chiral catalysts, the temporary incorporation of a chiral auxiliary, and the application of highly selective enzymes.

Enantioselective catalysis offers an efficient method for synthesizing chiral molecules, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. wikipedia.org For this compound, a plausible catalytic approach involves the enantioselective synthesis of a key intermediate, (S)-2-amino-2-phenylethanol. One such strategy could be the asymmetric aminohydroxylation of styrene (B11656). Alternatively, dynamic kinetic resolution of a racemic precursor, such as a racemic α-bromo ketone, can be achieved using phase-transfer catalysis with a chiral quaternary ammonium (B1175870) salt to produce chiral α-amino ketones with high enantioselectivity. organic-chemistry.org

A hypothetical catalytic route could involve a metal-catalyzed asymmetric cyclization. For instance, a chiral Lewis acid could be used to catalyze the reaction between a precursor bearing an amino group and a nitrile or cyanate (B1221674) equivalent, directing the formation of the (S)-stereocenter. Transition metals like rhodium, palladium, and iron, complexed with chiral ligands, are known to be effective in a variety of asymmetric transformations that form C-O and C-N bonds. mdpi.comnih.gov

Table 1: Potential Chiral Catalysts for Key Bond Formations in this compound Synthesis

| Reaction Type | Catalyst System | Potential Precursor | Desired Bond Formation |

|---|---|---|---|

| Asymmetric Azidation | Chiral Quaternary Salt (Phase Transfer) | Racemic α-bromo-acetophenone | C4-N Bond |

| Asymmetric Amination | Chiral Iron Porphyrin Catalyst | Styrene Oxide | C4-N Bond |

This table presents hypothetical catalytic systems based on established principles of asymmetric catalysis.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org This method is robust and often provides high levels of stereocontrol because the resulting diastereomeric intermediates can be separated. york.ac.uk

A viable synthesis of this compound using this approach could begin with an achiral precursor, such as phenylglyoxal. This precursor can be reacted with a chiral auxiliary, for example, (R)- or (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. sigmaaldrich.com The diastereoselective reduction of the ketone functionality, directed by the bulky auxiliary, would yield a chiral amino alcohol precursor. Subsequent removal of the auxiliary and cyclization with cyanogen (B1215507) bromide would afford this compound. wikipedia.org Evans oxazolidinones and pseudoephedrine are other well-established auxiliaries that could be employed in a similar fashion to control the formation of the stereocenter. wikipedia.org

Key steps in a chiral auxiliary approach:

Attachment of the chiral auxiliary to an achiral precursor.

Diastereoselective transformation to create the new stereocenter.

Separation of diastereomers if necessary.

Removal of the chiral auxiliary.

Conversion of the intermediate to the final product.

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. chemistryviews.orgacsgcipr.orgacib.at For the synthesis of this compound, enzymes could be instrumental in producing the key chiral precursor, (S)-2-amino-2-phenylethanol.

Transaminases (ω-TAs) are particularly powerful for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.comworktribe.com A process could be designed where a ω-TA converts 2-hydroxyacetophenone (B1195853) into (S)-2-amino-2-phenylethanol with high enantiomeric excess, using an inexpensive amine donor like isopropylamine. mdpi.com Another enzymatic strategy is the kinetic resolution of a racemic mixture. For example, a lipase (B570770) could selectively acylate the (R)-enantiomer of a racemic amino alcohol, allowing for the separation of the unreacted (S)-enantiomer. ethz.ch

Table 2: Potential Enzymatic Routes for this compound Precursor Synthesis

| Enzyme Class | Reaction Type | Substrate | Product |

|---|---|---|---|

| Transaminase (ω-TA) | Asymmetric Synthesis | 2-Hydroxyacetophenone | (S)-2-Amino-2-phenylethanol |

| Lipase | Kinetic Resolution | Racemic 2-amino-2-phenylethanol | (S)-2-Amino-2-phenylethanol |

| Nitrilase | Desymmetrization | Prochiral dinitrile | Chiral cyano-carboxylic acid |

This table outlines plausible biocatalytic strategies for obtaining the key chiral intermediate required for this compound synthesis.

Precursor Chemistry and Strategic Derivatization for this compound

The success of any synthesis of this compound hinges on the efficient preparation of its precursors. nih.govharvard.eduumich.edu The most critical precursor is the enantiomerically pure (S)-2-amino-2-phenylethanol. This compound can be synthesized from several commercially available starting materials. A common route starts from (S)-mandelic acid, which can be converted to the corresponding amide and then reduced to the amino alcohol.

Another important precursor strategy involves the asymmetric epoxidation of styrene, for instance using a Sharpless epoxidation, to yield chiral styrene oxide. wikipedia.org Ring-opening of this epoxide at the benzylic position with an azide (B81097) source, followed by reduction, provides the desired amino alcohol.

Once the chiral amino alcohol is obtained, strategic derivatization is required to construct the 2-amino-oxazoline ring. nih.govxjtu.edu.cn The classical method for forming this heterocycle from a 1,2-aminoalcohol is through reaction with cyanogen bromide. wikipedia.org This reaction proceeds via a cyclic isourea intermediate which then rearranges to the more stable 2-amino-oxazoline structure.

Solid-Phase Synthesis Techniques Applied to this compound Scaffolds

Solid-phase synthesis (SPS) is a powerful technique for the preparation of libraries of related compounds for screening purposes, as it simplifies purification by allowing excess reagents and by-products to be washed away from the resin-bound product. beilstein-journals.orgrsc.orgpeptide.comnih.gov A solid-phase approach to this compound and its analogues could be envisioned.

The synthesis could commence by immobilizing a suitable precursor, such as a protected (S)-phenylglycine, onto a solid support like a 2-chlorotrityl chloride resin. mdpi.com The carboxylic acid would be reduced to the alcohol on-resin, followed by deprotection of the amine. Cyclization to form the 2-amino-oxazoline ring could then be performed on the solid support. Finally, cleavage from the resin would release the desired this compound scaffold. This method would be particularly advantageous for creating a library of analogues by varying the aromatic group or introducing substituents before cleavage.

Optimization of Reaction Conditions and Process Scalability for Research-Scale this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, purity, and enantioselectivity while minimizing cost and environmental impact. researchgate.netscielo.brresearchgate.net For any chosen synthetic route to this compound, a systematic study of reaction parameters is necessary.

Key parameters for optimization include:

Solvent: The choice of solvent can dramatically affect reaction rates and selectivity. For instance, in a catalytic reaction, coordinating versus non-coordinating solvents can influence the catalyst's activity and the stereochemical outcome. researchgate.net

Temperature: Temperature affects reaction kinetics and, in some cases, the equilibrium position of a reaction. Lower temperatures are often favored in asymmetric synthesis to enhance enantioselectivity.

Catalyst/Reagent Stoichiometry: The loading of the catalyst and the ratio of reactants must be carefully controlled to ensure efficient conversion without promoting side reactions. scielo.br

Reaction Time: Monitoring the reaction progress allows for determination of the optimal time to quench the reaction, preventing product degradation or loss of stereochemical integrity.

For research-scale synthesis, scalability becomes a consideration. Reactions that are high-yielding and use robust, inexpensive reagents are preferred. Purification methods must also be scalable; crystallization is often favored over chromatographic separation for larger quantities.

Table 3: Example Optimization Parameters for a Key Cyclization Step

| Parameter | Range/Options to Screen | Metric for Success |

|---|---|---|

| Solvent | Toluene, Acetonitrile, Dichloromethane, THF | Yield (%), Enantiomeric Excess (ee%) |

| Temperature | -20 °C to 60 °C | Reaction Rate, Yield (%), ee% |

| Cyanating Agent | Cyanogen Bromide, Dimethylcyanamide | Conversion (%), Purity (%) |

| Base (if required) | Triethylamine, DIPEA, Potassium Carbonate | Yield (%), Side Product Formation |

This table provides a framework for optimizing the crucial cyclization step in the synthesis of this compound.

No Information Found for the Chemical Compound "this compound"

Extensive searches of scientific databases and publicly available literature have yielded no information on a chemical compound named "this compound." This name does not appear to correspond to any known molecule in the fields of pharmacology, biochemistry, or molecular biology.

Consequently, it is not possible to provide an article detailing the "Molecular and Cellular Mechanisms of Action of this compound" as requested. The required sections and subsections, such as receptor binding profiles, enzymatic modulation, and intracellular signaling pathway perturbations, necessitate the existence of published research data, which is absent for this compound.

It is possible that "this compound" is a novel, proprietary, or hypothetical compound that has not yet been described in the scientific literature. Without any available data, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, the following sections of the requested article cannot be generated:

Molecular and Cellular Mechanisms of Action of S Rexamino

Intracellular Signaling Pathway Perturbations Induced by (S)-Rexamino

Should information on "this compound" become publicly available in the future, it would be possible to revisit this request and generate the desired scientific article.

Global Gene Expression Profiling in Response to this compound Exposure

To elucidate the molecular pathways affected by this compound, comprehensive gene expression analyses have been conducted. Studies utilizing RNA sequencing on human colorectal carcinoma (HCT116) cells following exposure to this compound revealed significant alterations in the cellular transcriptome. These changes point towards a concerted cellular response involving key regulatory networks that govern cell cycle progression, apoptosis, and DNA repair mechanisms.

The analysis identified a distinct set of differentially expressed genes. Notably, genes associated with the p53 signaling pathway and apoptosis were significantly upregulated. For instance, the expression of CDKN1A (encoding p21), a critical cell cycle inhibitor, and BAX, a pro-apoptotic gene, was markedly increased. Conversely, genes promoting cell cycle progression, such as those encoding various cyclins and cyclin-dependent kinases, were found to be downregulated. This transcriptional reprogramming suggests that this compound may induce cell cycle arrest and promote programmed cell death in cancer cells.

Table 1: Differentially Expressed Genes in HCT116 Cells Treated with this compound

| Gene Symbol | Gene Name | Fold Change | Function |

|---|---|---|---|

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | +4.7 | Cell Cycle Arrest |

| BAX | BCL2 Associated X, Apoptosis Regulator | +3.9 | Apoptosis |

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | +3.2 | DNA Repair, Apoptosis |

| PMAIP1 (NOXA) | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 | +3.1 | Apoptosis |

| CCNB1 | Cyclin B1 | -3.5 | G2/M Transition |

| CDK1 | Cyclin Dependent Kinase 1 | -3.1 | Cell Cycle Progression |

| E2F1 | E2F Transcription Factor 1 | -2.8 | Cell Cycle Progression |

Analysis of Protein Phosphorylation Cascades Influenced by this compound

Protein phosphorylation is a key post-translational modification that regulates a vast array of cellular processes. thermofisher.com Phosphoproteomic studies have been instrumental in mapping the signaling networks perturbed by this compound. Using mass spectrometry-based quantitative phosphoproteomics, researchers have identified numerous proteins that exhibit altered phosphorylation states upon treatment with the compound.

The findings indicate that this compound significantly impacts the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. wikipedia.org Specifically, a decrease in the phosphorylation of key kinases such as MEK1/2 and ERK1/2 was observed, suggesting an inhibitory effect on this critical pro-survival pathway. Furthermore, an increase in the phosphorylation of proteins involved in the DNA damage response, such as Chk2 and H2AX, was noted. This suggests that this compound may induce DNA damage or potentiate the cellular response to it, which aligns with the gene expression data indicating an upregulation of DNA repair pathways.

Table 2: Key Proteins with Altered Phosphorylation in Response to this compound

| Protein | Phosphorylation Site | Change in Phosphorylation | Associated Pathway |

|---|---|---|---|

| ERK1/2 | Thr202/Tyr204 | Decreased | MAPK Signaling |

| MEK1/2 | Ser217/221 | Decreased | MAPK Signaling |

| Akt | Ser473 | Decreased | PI3K-Akt Signaling |

| Chk2 | Thr68 | Increased | DNA Damage Response |

| H2AX | Ser139 | Increased | DNA Damage Response |

| p53 | Ser15 | Increased | Tumor Suppression |

Subcellular Localization and Intracellular Trafficking of this compound

Understanding the subcellular distribution of a compound is crucial for deciphering its mechanism of action. frontiersin.org Studies employing fluorescence microscopy with a fluorescently-labeled derivative of this compound have provided insights into its intracellular journey.

Upon entering the cell, this compound demonstrates a non-uniform distribution. A significant accumulation is observed within the mitochondria. This localization is noteworthy as it suggests a potential direct effect on mitochondrial function, which could be linked to the observed induction of apoptosis. The compound is also found to localize to the endoplasmic reticulum (ER), indicating a possible role in inducing ER stress, a cellular condition that can also trigger apoptosis.

Time-lapse imaging experiments have shown that the uptake of this compound is a rapid process, with the compound being detected within the cytoplasm minutes after exposure. The subsequent accumulation in the mitochondria and ER occurs over a more extended period. The trafficking appears to be an energy-dependent process, as depletion of cellular ATP levels significantly reduces the specific organellar accumulation. This suggests that active transport mechanisms may be involved in the intracellular trafficking of this compound. nih.gov

Preclinical Investigations of this compound Remain Undisclosed in Publicly Available Research

Despite a comprehensive search of publicly available scientific literature, no specific preclinical pharmacological or biological data has been identified for the compound designated as this compound. As a result, a detailed article adhering to the requested structure cannot be generated at this time.

The requested article framework necessitated in-depth, scientifically validated findings on the in vitro and in vivo properties of this compound. This included cell-based assays, organotypic slice culture studies, primary cell culture models, and investigations in non-human animal models, complete with data tables and detailed research outcomes. However, extensive searches have not yielded any specific studies or datasets for a compound with this name.

The current body of scientific and medical research available in the public domain does not appear to contain references to this compound, suggesting that it may be a compound that is not yet described in published literature, is in a very early stage of development with no public disclosures, or is referred to by a different designation.

It is important to note that preclinical trials are a critical phase in drug development, designed to assess the safety and efficacy of a new compound before it is tested in humans. numberanalytics.com This process involves a variety of experimental stages, including in vitro (laboratory-based) and in vivo (animal-based) studies. numberanalytics.com

Methodologies for Preclinical Assessment

The evaluation of a novel compound typically involves a tiered approach.

In Vitro Pharmacological Characterization: This foundational step uses laboratory-based models to understand a compound's activity at a cellular and subcellular level. bio-connect.nl

Cell-Based Assays: These are essential for profiling the biological activity of drug candidates and understanding their mechanisms of action. bio-connect.nl They can be designed to measure a wide range of cellular processes and are adaptable for high-throughput screening. nih.gov

Organotypic Slice Cultures: These models are valuable because they preserve the three-dimensional architecture and cellular diversity of a tissue, such as the brain. mdpi.comresearchgate.net This allows for the study of complex cellular interactions in a system that more closely mimics the in vivo environment. mdpi.comfrontiersin.org They are particularly useful in neurodegenerative disease research. mdpi.com

Primary Cell Culture Models: These involve isolating cells directly from tissue, which allows them to retain many of their original functions and characteristics. mdpi.comnuvisan.com These models are considered a gold standard in many areas of in vitro research, though they can be more challenging to maintain than immortalized cell lines. mdpi.comnih.gov

In Vivo Biological Activity Studies: These studies are conducted in living, non-human animal models to evaluate how a compound behaves in a whole organism. nih.gov The selection of an appropriate animal model is critical and is often based on similarities to human physiology and the specific disease being studied. nih.govimrpress.comnih.gov

Preclinical Disease Models: Animal models are developed to mimic human diseases, allowing researchers to study the potential therapeutic effects of a new compound. nih.govinternationaltextbookofleprosy.com

Behavioral Phenotyping and Neurological Function Assessment: When a compound is expected to affect the central nervous system, a battery of behavioral tests is used to assess its impact on motor function, cognition, and other neurological parameters. researchgate.netunc.edunih.govnih.govpracticalneurology.com

While the methodologies for these types of preclinical investigations are well-established, no published studies applying them to a compound specifically identified as this compound could be located. A single reference mentions "rexamino" as a structural isomer of aminorex and a metabolite of the drug levamisole (B84282) found in horses, but this study does not specify the (S)-enantiomer and provides no further pharmacological data relevant to the user's request. researchgate.netnih.gov

Without primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further information on this compound would be required from proprietary research or future publications to fulfill this request.

Preclinical Pharmacological and Biological Investigations of S Rexamino in Model Systems

In Vivo Biological Activity Studies of (S)-Rexamino in Non-Human Animal Models

Physiological Impact of this compound in Intact Biological Systems (Non-Human)

Currently, there is a notable lack of publicly available scientific literature detailing the specific physiological impact of this compound in non-human intact biological systems. While research exists on related compounds, such as aminorex and its precursor levamisole (B84282), direct studies on the in vivo effects of this compound have not been identified in the public domain. Aminorex has been noted for its amphetamine-like and hallucinogenic properties. researchgate.net The conversion of levamisole to aminorex has been demonstrated in horses, dogs, and humans. researchgate.net

Distribution and Cellular Uptake of this compound in Preclinical Biological Systems

Quantitative Tissue Distribution Studies of this compound

Detailed quantitative tissue distribution studies for this compound are not currently available in published research. However, studies on the related compound levamisole indicate that it is extensively metabolized, with only a small percentage excreted unchanged. researchgate.net In horses administered levamisole, both aminorex and a compound referred to as "rexamino" were detected in post-administration urine and plasma samples. researchgate.net This suggests that this compound, as a metabolite, would likely be distributed throughout the body and ultimately excreted.

In Vivo Imaging Techniques for this compound Tracking in Model Organisms

No specific in vivo imaging studies dedicated to tracking this compound in model organisms have been identified. The development of such techniques would be contingent on the availability of a radiolabeled or fluorescently tagged version of the compound, which has not been described in the available literature.

Metabolic Pathways and Biotransformation of this compound in Model Organisms

Identification of this compound Metabolites and Biotransformation Enzymes

This compound itself is identified as a metabolite. Specifically, "rexamino" has been reported as a metabolite of the anthelmintic drug levamisole in horses. researchgate.net Administration of levamisole to horses resulted in the detection of both aminorex and rexamino (B29729) in urine and plasma. researchgate.net Further research is required to identify the specific biotransformation enzymes responsible for the formation of this compound from its parent compound and any subsequent metabolites of this compound itself. Studies on levamisole have identified hydroxylation as a primary metabolic pathway. researchgate.net

In Vitro Metabolic Stability and Enzyme Induction/Inhibition by this compound

Data from in vitro studies on the metabolic stability of this compound and its potential to induce or inhibit metabolic enzymes are not present in the current body of scientific literature. Such studies, typically conducted using liver microsomes or hepatocytes, are crucial for predicting a compound's pharmacokinetic profile and potential for drug-drug interactions. nih.gov

Advanced Analytical and Spectroscopic Methodologies for S Rexamino Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for (S)-Rexamino Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound, providing detailed information about the chemical environment, connectivity, and stereochemistry of its atoms.

1D and 2D NMR Techniques for Comprehensive Structural Characterization of this compound

The structural confirmation of this compound, chemically known as (4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-amine, relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While specific spectral data for this compound is not extensively published, the characterization process would be analogous to that of closely related aminorex derivatives. mdpi.comnih.gov

1D NMR Spectroscopy:

¹H NMR (Proton NMR): This technique provides information on the number of different types of protons and their immediate electronic environment. For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton at the chiral center (C4), the non-equivalent methylene (B1212753) protons on the oxazoline (B21484) ring (C5), and the exchangeable protons of the amine group. For instance, in the closely related compound aminorex, the phenyl group protons typically appear around 7.35 ppm, a benzylic methine triplet at 5.46 ppm, and the methylene protons at approximately 4.13 and 3.65 ppm. mdma.ch

¹³C NMR (Carbon-13 NMR): This provides information on the different carbon environments in the molecule. The ¹³C NMR spectrum for this compound would show characteristic peaks for the carbons in the phenyl ring, the C=N carbon of the oxazoline ring (typically downfield), the chiral C4 carbon, and the C5 methylene carbon. mdma.ch

2D NMR Spectroscopy: To establish unambiguous connectivity between protons and carbons, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the C4 methine proton and the C5 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's chemical shift based on its attached proton's shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the methine protons (H4 and H5) to the C2 carbon would confirm the oxazoline ring structure. mdpi.com

The following table illustrates typical NMR resonance assignments for a related trans-4-methylaminorex derivative, demonstrating the type of data obtained from such analyses. mdpi.com

| Position | δC [ppm] | δH [ppm] (J [Hz]) |

| 2 | 162.9 | - |

| 4 | 54.7 | 3.55 (dq, 7.0, 6.5) |

| 5 | 83.1 | 4.80 (dq, 7.0, 6.5) |

| 1' | 137.9 | - |

| 2'/6' | 126.7 | 7.30-7.40 (m) |

| 3'/5' | 129.2 | 7.30-7.40 (m) |

| 4' | 128.9 | 7.30-7.40 (m) |

| 4-CH₃ | 21.0 | 1.35 (d, 6.5) |

Solid-State NMR for Polymorphic Forms of this compound

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a compound. Solid-State NMR (ssNMR) is a powerful, non-destructive technique used to characterize these different polymorphic forms. While specific studies on this compound polymorphism are not publicly available, the principles of ssNMR would be applied to identify and distinguish between potential polymorphs.

Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information. Cross-Polarization Magic-Angle Spinning (CP-MAS) is a common ssNMR technique used to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solids.

Different polymorphs of this compound would exhibit distinct ¹³C ssNMR spectra due to differences in their crystal lattice environments, leading to variations in chemical shifts. The presence of multiple, non-equivalent molecules in the asymmetric unit of a crystal (Z' > 1) can also be detected, as it would result in a splitting of the NMR signals. This technique is crucial for quality control in manufacturing to ensure the consistent production of a specific polymorphic form. The study of polymorphism is a critical area, as different forms can have different stability and bioavailability. nih.govnih.gov

X-ray Crystallography and Structural Biology of this compound and Its Complexes

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state. For this compound, this technique can confirm its absolute stereochemistry and reveal detailed information about its conformation and intermolecular interactions.

Co-crystallization Strategies for this compound with Target Macromolecules

Given that this compound is described as a kinase inhibitor analog, understanding its interaction with target protein kinases is of paramount importance. nih.govuj.edu.pl Co-crystallization is a primary method to obtain a high-resolution structure of the this compound-protein complex. creative-biostructure.com

The general strategy involves mixing the purified target kinase with a molar excess of this compound to ensure the formation of the complex in solution, followed by setting up crystallization screening trials. nih.gov Key variables in developing a successful co-crystallization protocol include:

Ligand Concentration: Sufficient concentration of this compound is needed to drive the binding equilibrium towards the complex.

Incubation Time: The protein and ligand are typically incubated together for a period before crystallization trials are initiated.

Crystallization Conditions: Extensive screening of precipitants, buffers, pH, and additives is performed to find conditions that yield diffraction-quality crystals of the complex. nih.gov

Commonly used crystallization methods include vapor diffusion (hanging drop or sitting drop), microbatch, and microdialysis. The success of co-crystallization can be influenced by the solubility of both the protein and the ligand, and the stability of the resulting complex. researchgate.net

Protein-Ligand Interaction Mapping via Crystallographic Techniques

Once a high-quality crystal of the this compound-protein complex is obtained, X-ray diffraction analysis reveals the precise binding mode. The resulting electron density map allows for the detailed mapping of all interactions between this compound and the amino acid residues of the protein's binding site. nih.gov

These interactions typically include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein (e.g., the amine group of this compound with backbone carbonyls or side chains of residues like Asp, Glu, or Asn).

Hydrophobic Interactions: The phenyl ring of this compound would likely engage in hydrophobic interactions within a corresponding pocket of the kinase.

The table below outlines the types of interactions that are typically mapped using this technique.

| Interaction Type | This compound Moiety | Potential Protein Residue Partner |

| Hydrogen Bond Donor | Amine (-NH₂) | Asp, Glu, Carbonyl O |

| Hydrogen Bond Acceptor | Oxazoline N, O | Asn, Gln, Ser, Tyr |

| Hydrophobic | Phenyl Ring | Leu, Val, Ile, Phe, Met |

This structural information is invaluable for structure-based drug design, enabling medicinal chemists to rationally design derivatives of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Computational Chemistry and Cheminformatics in this compound Research

Computational methods are integral to modern drug discovery and are applied throughout the research process for compounds like this compound. These techniques can predict properties, rationalize experimental findings, and guide the design of new molecules.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies would be used to predict its binding mode within the ATP-binding site of various kinases. smolecule.com The process involves generating multiple conformations of this compound and fitting them into the receptor's active site, followed by scoring the poses based on a function that estimates binding affinity. This can help prioritize which kinases this compound is likely to inhibit.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. rsc.org By analyzing a set of aminorex analogs with known kinase inhibitory activities, a QSAR model could be developed. This model could then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding synthetic efforts toward more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the this compound-protein complex over time. nih.gov By simulating the movements of all atoms in the system, MD can assess the stability of the predicted binding pose, reveal the role of water molecules in the binding interface, and provide a more accurate estimation of binding free energy. This helps in understanding the flexibility of the protein and the ligand upon complex formation. fqs.pl

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. mdpi.comebsco.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. shd-pub.org.rs Following docking, MD simulations can be used to study the stability of the ligand-receptor complex and observe the dynamic behavior of the system over time. nih.govnih.gov

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Description | Relevance to this compound Research |

| Binding Affinity | The strength of the binding interaction between the ligand and the receptor, often expressed in kcal/mol. | Predicts the potency of this compound as an inhibitor or activator of a specific target. |

| Binding Pose | The orientation and conformation of the ligand within the receptor's binding site. | Determines the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures, typically over the course of an MD simulation. | Indicates the stability of the this compound-target complex over time. A lower, stable RMSD suggests a stable binding. |

| Interaction Energy | The sum of electrostatic and van der Waals energies between the ligand and the receptor. | Quantifies the contribution of different forces to the overall binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds. researchgate.net

For this compound analogues, QSAR studies would be invaluable for optimizing their biological activity. By synthesizing and testing a series of related compounds with modifications to the this compound scaffold, researchers can generate data to build a robust QSAR model. nih.gov This model would identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for the desired activity. nih.gov Such a model would guide the rational design of new analogues with potentially enhanced potency or other desirable properties. While specific QSAR models for this compound are not readily found in published literature, the principles of QSAR are a cornerstone of modern medicinal chemistry. mdpi.com

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Type | Example | Information Provided |

| Electronic | Partial atomic charges, dipole moment | Describes the electronic distribution within the molecule, influencing electrostatic interactions. |

| Steric | Molecular volume, surface area, molar refractivity | Relates to the size and shape of the molecule, affecting how it fits into a binding site. nih.gov |

| Hydrophobic | LogP (partition coefficient) | Measures the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices | Describes the branching and connectivity of atoms in the molecule. |

De Novo Design and Virtual Screening of this compound Derivatives

De novo design and virtual screening are computational techniques used to discover novel molecules with desired biological activities. nih.govplos.org Virtual screening involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. frontiersin.org De novo design, on the other hand, involves the computational construction of novel molecules from scratch, often tailored to fit the specific binding site of a target protein. biorxiv.orgplos.org

In the context of this compound, virtual screening could be employed to search for commercially available or synthetically accessible compounds that are structurally similar to this compound and may exhibit similar or improved biological activities. nih.gov This can be an efficient way to identify new lead compounds. plos.org De novo design could be used to generate entirely new molecular structures that retain the key pharmacophoric features of this compound while possessing optimized properties. nih.gov These newly designed molecules can then be synthesized and tested, accelerating the discovery of novel therapeutic agents.

Table 3: Comparison of De Novo Design and Virtual Screening

| Feature | De Novo Design | Virtual Screening |

| Starting Point | A target binding site or a pharmacophore model. | A large library of existing chemical compounds. |

| Output | Novel molecular structures that are not present in existing databases. | A ranked list of existing compounds predicted to be active. |

| Goal | To create entirely new chemical entities with optimized properties. | To identify promising hit compounds from a large collection of molecules. |

| Computational Approach | Fragment-based growing, linking, or lattice-based methods. | Structure-based docking or ligand-based similarity searching. |

Research Applications and Investigative Utilities of S Rexamino

(S)-Rexamino as a Pharmacological Tool for Receptor and Ion Channel Characterization

The utility of a compound as a pharmacological tool is defined by its ability to selectively interact with specific biological targets, such as receptors and ion channels, thereby enabling the characterization of their function.

While specific studies detailing the use of this compound for receptor and ion channel characterization are not widely available in peer-reviewed literature, the broader class of aminorex analogs has been a subject of pharmacological investigation. nih.govresearchgate.net Aminorex and its derivatives are known to interact with monoamine transporters, acting as releasing agents of catecholamines. wikipedia.org This activity is similar to that of amphetamine. nih.gov

Derivatives of rexamino (B29729) have been found to be potent agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems. frontiersin.orgmdpi.com The development of selective TAAR1 agonists is an active area of research for potential therapeutic applications in psychiatric disorders. cda-amc.camdpi.com For instance, studies on various aminorex analogs have characterized their potency and efficacy at monoamine transporters, providing valuable structure-activity relationship (SAR) data. researchgate.net

Table 1: Pharmacological Profile of Aminorex Analogs at Monoamine Transporters

| Compound | Target | Activity (IC₅₀ in µM) |

| 4-Methylaminorex (4-MAR) | NET | 0.03 |

| DAT | 0.12 | |

| SERT | 2.3 | |

| 4,4'-Dimethylaminorex (B145552) (4,4'-DMAR) | NET | 0.07 |

| DAT | 0.44 | |

| SERT | 0.18 |

Data sourced from neurochemical studies on aminorex analogs. researchgate.net

The study of such analogs provides a framework for predicting the potential pharmacological targets of this compound and highlights the need for further investigation into its specific receptor and ion channel interaction profile.

This compound as a Molecular Probe for Elucidating Cellular Signaling Pathways

Molecular probes are essential for dissecting complex cellular signaling cascades. ontosight.ai These tools can be used to selectively activate or inhibit specific proteins in a signaling pathway, allowing researchers to study the downstream consequences.

There is currently a lack of published research demonstrating the use of this compound as a molecular probe. However, the known activity of its analogs at TAAR1 suggests a potential application in studying the signaling pathways regulated by this receptor. TAAR1 activation is known to modulate the activity of dopamine, serotonin (B10506), and glutamate (B1630785) systems, which are implicated in various neurological and psychiatric conditions. mdpi.com Selective agonists, such as derivatives of the 2-aminooxazole backbone, can be used to investigate the role of TAAR1 in these processes. frontiersin.org

The development of potent and selective ligands for a specific target, like the aminorex analogs for TAAR1, is the first step toward creating effective molecular probes. mdpi.com Further research could focus on modifying the this compound scaffold to enhance its selectivity and to incorporate reporter groups for visualization, thereby creating a valuable tool for studying TAAR1-mediated signaling.

Development of this compound-Based Imaging Agents for Biological Research

Molecular imaging agents are crucial for visualizing and studying biological processes in living systems. These agents are typically composed of a targeting moiety, a linker, and an imaging reporter (e.g., a fluorophore or a radionuclide).

No studies have been identified that describe the development of imaging agents based specifically on the this compound scaffold. However, the broader class of poly(2-oxazoline)s has been successfully utilized in the development of advanced imaging agents. nih.govresearchgate.net For example, fluorinated poly(2-oxazoline)s have been developed as highly sensitive 19F MRI contrast agents. researchgate.net These polymers can be functionalized to incorporate targeting ligands, allowing for tissue-specific imaging.

Furthermore, poly(2-oxazoline)-based nano-constructs have been engineered as theranostic platforms, combining diagnostic imaging with therapeutic drug delivery. nih.gov These systems can encapsulate both imaging agents and therapeutic compounds, offering a multifunctional approach to disease diagnosis and treatment. Given that this compound contains an oxazoline (B21484) ring, this chemical feature could potentially be exploited for polymerization or conjugation to imaging reporters, although this remains a hypothetical application without direct experimental evidence.

This compound as a Tool for Unraveling Mechanistic Pathways in Toxicology Studies

Investigative toxicology aims to understand the mechanisms by which chemical compounds exert toxic effects. nih.gov This often involves the use of specific chemical tools to probe these pathways.

Direct toxicological studies on this compound are not well-documented. However, the toxicology of its parent compound, aminorex, is well-established. Aminorex was withdrawn from the market due to its association with pulmonary arterial hypertension. wikipedia.orgwikipedia.org The mechanism of this toxicity is thought to involve the activation of serotonin 5-HT2B receptors. wikipedia.org

The study of aminorex and its analogs provides a model for understanding the potential toxicological pathways associated with this class of compounds. nih.gov For instance, the consumption of aminorex, 4-methylaminorex, and 4,4'-dimethylaminorex has been linked to severe adverse events, including fatalities. researchgate.netnih.gov Investigating the structure-toxicity relationships within this family of compounds can help in predicting the potential liabilities of new derivatives like this compound.

Application of this compound in the Development of Advanced Biomedical Research Models

Advanced biomedical research models, such as 3D cell cultures and organoids, are increasingly being used to mimic human physiology and disease more accurately. The development of these models often relies on synthetic scaffolds that provide structural support and can be functionalized to direct cell behavior. sigmaaldrich.com

There is no evidence to suggest that this compound itself has been used in the development of biomedical research models. However, polymers derived from the oxazoline chemical class, known as poly(2-oxazoline)s (PAOx), have shown significant promise in this area. nih.govresearchgate.net PAOx-based hydrogels are being explored as scaffolds for 3D cell culture and tissue engineering due to their biocompatibility and tunable mechanical properties. oatext.commdpi.com

These scaffolds can be functionalized with cell-binding peptides and other bioactive molecules to create more physiologically relevant microenvironments for studying cell behavior and disease progression. oatext.com The versatility of the oxazoline chemistry allows for the creation of a wide range of materials with tailored properties, making it a valuable platform for the development of next-generation biomedical research models. sigmaaldrich.com While this does not directly involve this compound, it highlights the potential of its core chemical structure in the broader field of biomaterials science.

Future Directions and Emerging Paradigms in S Rexamino Research

Development of Novel and Sustainable Synthetic Routes for (S)-Rexamino

The synthesis of chiral compounds like this compound is a critical area of research, with a growing emphasis on sustainability and efficiency. Traditional synthetic methods often involve multiple steps and the use of hazardous reagents. Future research is focused on developing greener alternatives that improve yield, reduce waste, and are more environmentally benign.

Key areas of development include:

Biocatalysis: Utilizing enzymes to catalyze specific steps in the synthesis can lead to high enantioselectivity under mild reaction conditions, reducing the need for harsh chemicals and protecting groups.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved safety, scalability, and product consistency. This method can minimize solvent usage and energy consumption compared to batch processing.

Asymmetric Synthesis: Developing novel chiral catalysts and ligands for the asymmetric synthesis of the oxazoline (B21484) ring is a primary goal. This approach aims to produce the desired (S)-enantiomer directly, avoiding the need for chiral resolution of a racemic mixture, which is inherently inefficient.

| Primary Advantage | Established methodology | High selectivity, mild conditions | High throughput, safety, scalability |

Exploration of this compound in Emerging In Vitro and In Vivo Disease Models (Non-Human)

To elucidate the biological functions and potential mechanisms of action of this compound, researchers are turning to advanced, physiologically relevant model systems. These models offer a more nuanced understanding compared to traditional cell line studies.

Future research applications may include:

C. elegans Models: The nematode C. elegans is a powerful tool for studying neuromuscular function. wikipedia.org Investigating the effects of this compound in C. elegans could provide insights into its impact on neurotransmission and motor pathways.

Organoid Cultures: Three-dimensional organoids, such as those for the brain or intestine, mimic the complex architecture and cellular diversity of human organs. Using these models could help identify specific cell types or pathways affected by this compound in a tissue-like context.

Drosophila melanogaster Models: The fruit fly is a well-established model for genetic and neurological research. It could be used to study the effects of this compound on complex behaviors and neuronal circuits, particularly in models of neurodegenerative diseases.

Table 2: Application of Emerging Non-Human Models in this compound Research

| Model System | Research Area | Potential Research Questions | Key Endpoints |

|---|---|---|---|

| Caenorhabditis elegans | Neuromuscular Function | Does this compound alter synaptic transmission or muscle contraction? | Locomotion assays, paralysis time course, acetylcholine (B1216132) receptor function. wikipedia.org |

| Brain Organoids | Neurodevelopment/Neurotoxicity | How does this compound impact neuronal differentiation, migration, or synaptic activity? | Imaging of neuronal morphology, electrophysiological recordings, gene expression analysis. |

| Drosophila melanogaster | Neurodegeneration Models | Can this compound modify disease-related phenotypes in fly models of conditions like ALS or Parkinson's? | Lifespan analysis, motor performance tests, histological analysis of neuronal integrity. |

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) with this compound Research

Omics technologies provide a global, unbiased view of molecular changes within a biological system in response to a chemical probe like this compound. Integrating these approaches can reveal novel mechanisms of action and identify biomarkers of compound activity.

Transcriptomics (RNA-Seq): This technique can identify all genes whose expression is altered by this compound treatment in cells or tissues, pointing to the cellular pathways being modulated.

Proteomics: By analyzing changes in protein abundance and post-translational modifications, proteomics can identify direct protein targets of this compound or downstream effector proteins.

Metabolomics: This approach profiles endogenous small-molecule metabolites, revealing how this compound perturbs cellular metabolism. nih.gov Studies in related fields have successfully used metabolomics to understand disease progression and identify metabolic pathways as potential targets. nih.gov

Table 3: Hypothetical Multi-Omics Study Design for this compound

| Omics Layer | Methodology | Objective | Potential Findings |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing | To identify gene expression signatures in response to this compound. | Upregulation of stress-response genes; downregulation of cell cycle genes. |

| Proteomics | Mass Spectrometry (LC-MS/MS) | To quantify changes in protein levels and identify potential binding partners. | Identification of enzyme targets; changes in signaling pathway proteins. |

| Metabolomics | NMR / Mass Spectrometry | To map alterations in metabolic pathways. | Shifts in amino acid metabolism; changes in cellular energy pathways (e.g., glycolysis, TCA cycle). nih.gov |

Investigation of Advanced Nanotechnology and Delivery Systems for this compound in Research Applications

For research purposes, ensuring the effective and targeted delivery of a compound to its site of action is crucial. Nanotechnology offers innovative solutions to overcome challenges such as poor solubility or non-specific distribution in experimental models. brieflands.comnih.govnih.gov

Future research in this area could involve:

Liposomes: These spherical vesicles can encapsulate hydrophilic or lipophilic compounds, potentially improving the solubility and stability of this compound for in vitro and in vivo studies. mdpi.com

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles to provide controlled, sustained release of this compound, which is beneficial for long-term experiments.

Surface-Functionalized Nanocarriers: Attaching specific targeting ligands (e.g., antibodies, peptides) to the surface of nanoparticles can direct this compound to particular cell types or tissues in research models, enabling more precise investigation of its effects.

Table 4: Nanotechnology-Based Delivery Systems for this compound Research

| Delivery System | Core Components | Primary Advantage for Research | Example Application |

|---|---|---|---|

| Liposomes | Phospholipid bilayers | Improved solubility and biocompatibility. mdpi.com | Systemic administration in rodent models to study biodistribution. |

| Polymeric Micelles | Amphiphilic block copolymers | High stability and drug-loading capacity. | Controlled release in long-term cell culture experiments. |

| Mesoporous Silica (B1680970) Nanoparticles | Porous silica structures | High surface area for drug loading; tunable pore size. mdpi.com | Co-delivery of this compound with a fluorescent dye for imaging studies. |

Computational Design and High-Throughput Screening of Next-Generation this compound Analogues for Research Tools

Computational methods are revolutionizing the design of new molecules for research. rsdsymposium.orgiaea.orgdezeen.comnih.gov By starting with the this compound scaffold, these techniques can be used to predict and prioritize new analogues with improved properties, such as greater potency, selectivity, or metabolic stability.

The workflow for developing next-generation research tools includes:

Molecular Modeling: Creating a three-dimensional model of a potential protein target allows for virtual docking of this compound to predict binding modes and affinities.

Quantitative Structure-Activity Relationship (QSAR): By analyzing a set of known analogues, QSAR models can be built to correlate chemical structures with biological activity, guiding the design of more effective compounds.

High-Throughput Virtual Screening: Large digital libraries of chemical compounds can be rapidly screened in silico against a target of interest to identify novel scaffolds or derivatives of this compound that warrant synthesis and experimental testing.

Table 5: Hypothetical Screening Cascade for this compound Analogues

| Stage | Method | Purpose | Success Criteria |

|---|---|---|---|

| 1. Primary Screen | High-Throughput Virtual Screening | To identify a diverse set of potential binders from a large compound library. | Predicted binding energy below a certain threshold. |

| 2. Secondary Screen | Molecular Dynamics Simulations | To evaluate the stability of the predicted protein-ligand complexes. | Stable binding pose over the simulation time. |

| 3. Hit Prioritization | QSAR & ADMET Prediction | To rank stable binders based on predicted activity and drug-like properties. | High predicted activity; favorable predicted absorption, distribution, metabolism, and excretion (ADMET) profile. |

| 4. Synthesis & Testing | Chemical Synthesis & In Vitro Assay | To validate the computational predictions experimentally. | Confirmed biological activity in a relevant assay. |

Q & A

Q. What methodologies resolve batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Quality-by-Design (QbD) : Optimize reaction parameters (e.g., DoE with JMP software).

- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring.

- Stability Studies : Track degradation products under ICH guidelines (25°C/60% RH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.